3-Chloro-2-fluoro-DL-phenylglycine: Chemical Properties and TAAR1 Ligand Synthesis
3-Chloro-2-fluoro-DL-phenylglycine: Chemical Properties and TAAR1 Ligand Synthesis
Executive Summary
3-Chloro-2-fluoro-DL-phenylglycine (CAS: 1042665-36-0) is a highly specialized, non-natural halogenated amino acid that serves as a critical building block in modern medicinal chemistry[1]. In recent years, this compound has gained significant traction as a primary intermediate in the synthesis of 2-aminooxazoline derivatives, which act as potent modulators of the Trace Amine-Associated Receptor 1 (TAAR1)[2]. Because TAAR1 regulation is heavily implicated in the etiology of psychiatric and metabolic disorders—including schizophrenia, depression, and Parkinson's disease—understanding the structural mechanics and synthetic workflows of its precursors is essential for drug development professionals[3].
This whitepaper provides an in-depth technical analysis of 3-chloro-2-fluoro-DL-phenylglycine, detailing its physicochemical properties, structural causality, and a self-validating protocol for its conversion into bioactive TAAR1 ligands.
Physicochemical Properties & Structural Mechanics
The utility of 3-chloro-2-fluoro-DL-phenylglycine stems directly from its unique di-halogenated substitution pattern.
Quantitative Data Summary
To facilitate rapid reference for formulation and synthetic planning, the core physicochemical properties of the compound are summarized below[1],[4],[5]:
| Property | Value |
| Chemical Name | 3-Chloro-2-fluoro-DL-phenylglycine |
| CAS Number | 1042665-36-0 |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.6 g/mol |
| Physical State | Solid (Off-white powder) |
| Primary Application | Pharmaceutical Intermediate (TAAR1 Ligands) |
Structural Causality (The "Why")
In drug design, the incorporation of halogens is rarely arbitrary. The specific 3-chloro-2-fluoro substitution on the phenylglycine scaffold provides three distinct pharmacological and synthetic advantages:
-
Conformational Locking (2-Fluoro): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent amino group. More importantly, the C-F bond introduces a localized dipole that restricts the rotation of the phenyl ring via electrostatic repulsion, locking the downstream oxazoline molecule into a specific, receptor-favorable conformation[2].
-
Hydrophobic Anchoring (3-Chloro): The chlorine atom at the meta position provides a bulky, lipophilic anchor. When the final ligand enters the TAAR1 binding pocket, this chlorine atom fits snugly into a specific hydrophobic sub-pocket of the G-protein coupled receptor (GPCR), significantly enhancing the binding affinity ( pKi ).
-
Metabolic Shielding: The presence of halogens at the 2- and 3-positions effectively blocks Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, drastically improving the pharmacokinetic half-life of the resulting drug candidate.
Pharmacological Significance: TAAR1 Modulation
Trace amines (such as β -phenylethylamine and tryptamine) are endogenous compounds that overlap structurally with classical biogenic amines. They activate TAAR1, a G αs -coupled receptor[3]. Activation of TAAR1 stimulates adenylyl cyclase, leading to intracellular cAMP accumulation, which subsequently modulates the firing rates of dopaminergic and serotonergic neurons.
Figure 1: TAAR1 signaling cascade activated by oxazoline derivatives.
Synthetic Workflow: Conversion to 2-Aminooxazolines
The primary synthetic use of 3-chloro-2-fluoro-DL-phenylglycine is its conversion into 2-aminooxazoline derivatives[2]. This requires a two-step process: chemoselective reduction followed by cyclization.
Figure 2: Step-by-step synthesis of 2-aminooxazolines from phenylglycine.
Self-Validating Protocol: Synthesis of (RS)-4-(3-Chloro-2-fluorophenyl)-4,5-dihydrooxazol-2-amine
Step 1: Chemoselective Reduction to Amino Alcohol Expertise Note: While Lithium Aluminum Hydride ( LiAlH4 ) is a common reducing agent, it is excessively harsh and can cause unwanted reductive dehalogenation of the aryl chloride. Borane-THF ( BH3⋅THF ) is chosen for its chemoselectivity, reducing the carboxylic acid to an alcohol smoothly without cleaving the C-Cl bond.
-
Initiation: Suspend 3-Chloro-2-fluoro-DL-phenylglycine (1.0 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.
-
Addition: Dropwise add Borane-THF complex ( BH3⋅THF , 2.5 eq) over 30 minutes to control the evolution of hydrogen gas.
-
Reaction: Remove the ice bath, warm to room temperature, and reflux for 12 hours.
-
Self-Validation Check: Quench a 50 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The reaction is complete when the starting mass ( m/z 204 [M+H]+ ) disappears, replaced entirely by the amino alcohol intermediate mass ( m/z 190 [M+H]+ ). Do not proceed until this conversion is >95%.
-
Workup: Quench the bulk reaction carefully with methanol at 0 °C. Concentrate under vacuum, partition between Ethyl Acetate and 1M NaOH. Extract the organic layer, dry over Na2SO4 , and concentrate to yield the crude 2-amino-2-(3-chloro-2-fluorophenyl)ethanol.
Step 2: Cyclization to 2-Aminooxazoline
-
Initiation: Dissolve the crude amino alcohol (1.0 eq) in a mixture of methanol and sodium acetate buffer (pH ~5.5).
-
Addition: Portion-wise add Cyanogen Bromide (BrCN, 1.2 eq) at 0 °C. (Safety Warning: BrCN is highly toxic and volatile; perform strictly in a specialized fume hood).
-
Reaction: Stir the mixture at room temperature for 4 to 6 hours.
-
Self-Validation Check: Monitor via TLC (Eluent: DCM:MeOH 9:1, Ninhydrin stain). The primary amine intermediate will convert to a significantly more polar, UV-active oxazoline spot.
-
Isolation: Evaporate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO3 and extract with dichloromethane (3x). Purify via flash column chromatography to isolate the final TAAR1 ligand as an off-white solid[2].
References
- Hoffmann-La Roche Inc. "2-aminooxazolines as TAAR1 ligands". US Patent 8604061B2, published Dec 10, 2013.
Sources
- 1. Dl-phenylglycine | Sigma-Aldrich [sigmaaldrich.com]
- 2. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
- 3. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
- 4. 3-chloro-2-fluoro-DL-phenylglycine - CAS号 1042665-36-0 - 摩熵化学 [molaid.com]
- 5. 3-Chloro-2-fluoro-DL-phenylglycine | 1042665-36-0 [sigmaaldrich.com]
